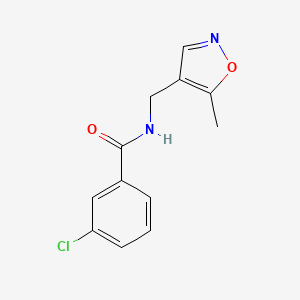

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a chemical compound. It is related to the class of compounds known as amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, in one study, three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the researchers to propose crystallization mechanisms .Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, Schiff bases obtained via the reaction of 3-amino-5-methylisoxazole with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, in the title compound, C (17)H (15)N (3)O (4)S, the five-membered isoxazole ring makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .科学的研究の応用

Supramolecular Chemistry and Gelation Behavior

N-(thiazol-2-yl)benzamide derivatives, similar in structure to the compound , have been synthesized and investigated for their gelation behavior. This research aimed to elucidate the role of methyl functionality and multiple non-covalent interactions, including π-π and S⋯O interactions, on gelation/non-gelation behavior. Two amides showed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating the potential of such compounds in supramolecular chemistry applications (Yadav & Ballabh, 2020).

Synthetic Methods and Heterocyclic Compounds

Research on 3,5-disubstituted 1,2,4-thiadiazoles, prepared via oxidative dimerization of thioamides, highlights the synthetic versatility of heterocyclic compounds. This method involves reactions with DMSO and various electrophilic reagents, producing thiadiazoles with high yields. Such studies provide a foundation for developing novel synthetic pathways that could potentially be applied to the synthesis of compounds like 3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide (Takikawa et al., 1985).

Biological Activities

Isoxazoline derivatives linked via piperazine to benzisothiazoles have been synthesized and shown to exhibit potent cytotoxic and antineoplastic activities in comparison to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein in mammalian cancer cells. This research underscores the therapeutic potential of heterocyclic benzamide derivatives in cancer treatment (Byrappa et al., 2017).

Antimicrobial Screening

Benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for antimicrobial activity against a range of pathogens. Certain derivatives displayed significant antimicrobial properties, highlighting the potential of benzamide derivatives in developing new antimicrobial agents (Sethi et al., 2016).

特性

IUPAC Name |

3-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-10(7-15-17-8)6-14-12(16)9-3-2-4-11(13)5-9/h2-5,7H,6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYCNVFVBQPRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)

![[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2667378.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)

![3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2667388.png)

![ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2667389.png)

![methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B2667392.png)

![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)

![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)